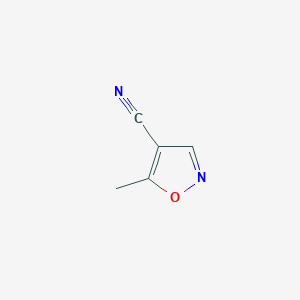

5-Methylisoxazole-4-carbonitrile

Descripción general

Descripción

5-Methylisoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

It’s known that the mode of action of drugs containing isoxazole moieties involves various novel synthetic techniques .

Biochemical Pathways

It’s known that drugs containing isoxazole moieties can affect various biochemical pathways .

Pharmacokinetics

The molecular weight of 5-methylisoxazole-4-carbonitrile is 123113 Da , which could influence its pharmacokinetic properties.

Result of Action

It’s known that drugs containing isoxazole moieties can have various molecular and cellular effects .

Action Environment

It’s known that the synthetic reactions of drugs containing isoxazole moieties can be influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

5-Methylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2). The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction is crucial for its anti-inflammatory properties. Additionally, this compound has been shown to interact with bacterial enzymes, exhibiting antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Cellular Effects

The effects of this compound on cellular processes are diverse. In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, this compound reduces the levels of inflammatory cytokines, leading to decreased inflammation and pain . Furthermore, this compound influences gene expression by downregulating the expression of pro-inflammatory genes. In bacterial cells, this compound disrupts cellular metabolism, leading to the inhibition of bacterial growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of COX-2, forming a stable complex that prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial activities for extended periods, making it a reliable tool for biochemical research . It is essential to monitor the compound’s stability in different experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and exhibits antimicrobial activity without significant adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal irritation and liver damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. In mammalian systems, the compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . In bacterial systems, this compound disrupts metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of mammalian cells . In the cytoplasm, it interacts with enzymes and signaling molecules, modulating various cellular processes . In the nucleus, this compound can influence gene expression by binding to transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Actividad Biológica

5-Methylisoxazole-4-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate reagents under controlled conditions. The compound can be derived from 5-methylisoxazole-4-carboxylic acid through various chemical transformations, including the introduction of a cyano group via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate fungicidal activity against various fungal strains, suggesting its potential as an antifungal agent .

| Activity Type | Organism Tested | Result |

|---|---|---|

| Antifungal | Candida albicans | Moderate activity |

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antiviral | Herpes Simplex Virus | Moderate inhibition |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of cell signaling pathways .

Immunomodulatory Effects

This compound has been observed to possess immunomodulatory effects. It can enhance or suppress immune responses depending on the context, making it a candidate for further investigation in autoimmune disorders and inflammatory conditions .

Case Studies and Research Findings

- Study on Immunomodulatory Effects : A study highlighted that compounds related to this compound demonstrated low toxicity while effectively inhibiting the proliferation of lymphocytes in vitro. This suggests a potential role in treating autoimmune diseases by modulating immune responses .

- Antitumor Mechanism Investigation : Another research effort focused on the molecular mechanisms underlying the antitumor effects of isoxazole derivatives. It was found that these compounds could induce apoptosis in cancer cells via caspase activation and modulation of signaling pathways associated with cell survival .

- Fungal Inhibition Study : A comprehensive evaluation of various isoxazole derivatives, including this compound, revealed their capacity to inhibit fungal growth effectively, indicating their potential use as antifungal agents in clinical settings .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Methylisoxazole-4-carbonitrile serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the development of anti-inflammatory and analgesic drugs. For example, derivatives of this compound have been utilized in creating effective treatments for rheumatoid arthritis and other inflammatory conditions. The compound's structure allows for modifications that enhance the pharmacological properties of the resultant drugs .

Case Study: Leflunomide Synthesis

Leflunomide, an anti-inflammatory drug used primarily for rheumatoid arthritis, is synthesized using this compound as a precursor. The synthesis process involves reacting this compound with trifluoromethyl aniline, resulting in a product with high purity and efficacy .

Agricultural Chemicals

In agriculture, this compound is utilized to formulate agrochemicals that improve the effectiveness of herbicides and fungicides. This compound contributes to enhanced crop yields by targeting specific metabolic pathways in plants, thus optimizing growth and resistance to pests .

Biochemical Research

Researchers employ this compound to study various biochemical processes, including metabolic pathways and enzyme interactions. Its ability to mimic certain biological activities makes it a valuable tool in understanding complex biochemical mechanisms. For instance, studies have shown its role in modulating enzyme activity related to metabolic disorders .

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its properties for developing novel materials with improved thermal stability and chemical resistance. These materials could be used in various industrial applications, including coatings and composites .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in various techniques such as High-Performance Liquid Chromatography (HPLC). Its precise quantification aids researchers in analyzing complex mixtures and isolating impurities effectively .

Propiedades

IUPAC Name |

5-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPKYXYLTAIWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.